molecular formula C12H10Cl2N2O B7592429 2-[(2,5-Dichlorophenyl)methyl]-6-methylpyridazin-3-one

2-[(2,5-Dichlorophenyl)methyl]-6-methylpyridazin-3-one

Cat. No. B7592429
M. Wt: 269.12 g/mol
InChI Key: DQMHGOUQBHYVRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,5-Dichlorophenyl)methyl]-6-methylpyridazin-3-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique properties, including its ability to inhibit certain enzymes and its potential as a therapeutic agent for a range of diseases. In

Scientific Research Applications

2-[(2,5-Dichlorophenyl)methyl]-6-methylpyridazin-3-one has been studied extensively for its potential applications in scientific research. One of the main areas of research has been in the field of cancer research, where this compound has been shown to inhibit the growth of cancer cells by targeting certain enzymes. Additionally, this compound has been studied for its potential as a therapeutic agent for a range of diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.

Mechanism of Action

The mechanism of action of 2-[(2,5-Dichlorophenyl)methyl]-6-methylpyridazin-3-one involves its ability to inhibit certain enzymes, including monoamine oxidase (MAO) and acetylcholinesterase (AChE). By inhibiting these enzymes, this compound can prevent the breakdown of certain neurotransmitters, leading to increased levels of these neurotransmitters in the brain. This can have a range of effects, including improved cognitive function and reduced symptoms of depression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(2,5-Dichlorophenyl)methyl]-6-methylpyridazin-3-one are complex and varied. This compound has been shown to have both neuroprotective and neurotoxic effects, depending on the dose and duration of exposure. Additionally, this compound has been shown to affect a range of physiological processes, including inflammation, oxidative stress, and mitochondrial function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(2,5-Dichlorophenyl)methyl]-6-methylpyridazin-3-one in lab experiments is its well-established synthesis method, which makes it relatively easy to obtain. Additionally, this compound has been extensively studied, making it a well-understood and reliable tool for scientific research. However, there are also limitations to using this compound, including its potential toxicity at high doses and its complex mechanism of action, which can make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research on 2-[(2,5-Dichlorophenyl)methyl]-6-methylpyridazin-3-one. One area of interest is in the development of new therapeutic agents based on this compound, particularly for the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential effects on a range of physiological processes. Finally, there is potential for the development of new synthesis methods for this compound, which could improve its accessibility and make it a more widely used tool in scientific research.

Synthesis Methods

The synthesis of 2-[(2,5-Dichlorophenyl)methyl]-6-methylpyridazin-3-one involves the reaction of 2,5-dichlorobenzaldehyde with methylhydrazine to form 2-[(2,5-Dichlorophenyl)methyl]hydrazine. This compound is then reacted with 3-methylpyruvic acid to form 2-[(2,5-Dichlorophenyl)methyl]-6-methylpyridazin-3-one. The synthesis of this compound has been well-established and is relatively straightforward, making it a popular choice for scientific research.

properties

IUPAC Name

2-[(2,5-dichlorophenyl)methyl]-6-methylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O/c1-8-2-5-12(17)16(15-8)7-9-6-10(13)3-4-11(9)14/h2-6H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQMHGOUQBHYVRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,5-Dichlorophenyl)methyl]-6-methylpyridazin-3-one

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